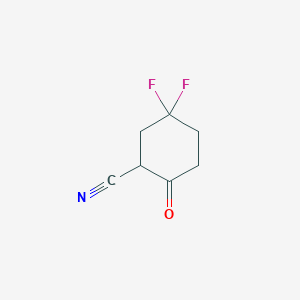
2-Cyano-4,4-difluorocyclohexanone
Overview
Description
2-Cyano-4,4-difluorocyclohexanone is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyano-4,4-difluorocyclohexanone is a synthetic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₆H₈F₂N₁O
- Molecular Weight : 147.14 g/mol
- SMILES Notation : FC1(F)CCC(=O)CC1C#N
This compound features a cyano group and difluorinated cyclohexanone, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases, particularly Bruton's tyrosine kinase (Btk). Btk is crucial in B-cell receptor signaling, which is significant for immune responses and has implications in autoimmune diseases and B-cell malignancies.
Inhibition of Btk
Research indicates that compounds like this compound can effectively inhibit Btk activity. This inhibition leads to reduced B-cell activation and autoantibody production, which are critical in the pathogenesis of various autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .
Table 1: Biological Activities of this compound
Study on Autoimmune Disorders
A study investigated the effects of this compound in a murine model of SLE. The results showed a significant reduction in disease severity and autoantibody levels upon treatment with this compound. The mechanism was attributed to the inhibition of Btk signaling pathways, leading to decreased activation of autoreactive B-cells .
Efficacy in Rheumatoid Arthritis Models
Another research effort focused on the potential of this compound in treating rheumatoid arthritis. Mice treated with the compound exhibited lower levels of inflammatory cytokines and reduced joint swelling compared to control groups. This study highlights the compound's potential as a therapeutic agent for inflammatory diseases .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Toxicological assessments indicate that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .
Properties
IUPAC Name |
5,5-difluoro-2-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)2-1-6(11)5(3-7)4-10/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHNLGVPTGIFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















